molecular formula C₁₆H₁₇Cl₄N₃ B1148230 Aripiprazole Impurity 17 CAS No. 1424857-89-5

Aripiprazole Impurity 17

Cat. No.: B1148230
CAS No.: 1424857-89-5
M. Wt: 393.14
InChI Key:
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Description

Aripiprazole Impurity 17, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₇Cl₄N₃ and its molecular weight is 393.14. The purity is usually 95%.
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Scientific Research Applications

Validation of an HPLC Method for Aripiprazole Impurities

A study by Filijović et al. (2014) developed a sensitive and reproducible ion pair RPLC method for determining aripiprazole and its nine impurities, including Impurity 17. This method is crucial for ensuring the purity and quality of aripiprazole in pharmaceuticals (Filijović, Pavlovic, Nikolić, & Agbaba, 2014).

Characterization of Aripiprazole Impurities

Madhusudhan Gutta and colleagues (2008) identified and characterized an unknown impurity in aripiprazole during its development. Such research is fundamental for understanding the impurities that can arise in drug synthesis, which may include Impurity 17 (Gutta, Kollapudi, Chrasekhar, Balraju, & Reddy, 2008).

Analyzing the Influence of Impurities on Aripiprazole's Chromatographic Behavior

A study by Soponar et al. (2016) focused on the chromatographic behavior of aripiprazole and its five chemical related impurities. Understanding these interactions is vital for pharmaceutical quality control and may involve Impurity 17 (Soponar, Sandru, & David, 2016).

Stability Indicating RPLC Method for Aripiprazole

Rao et al. (2008) developed a method for quantitative determination of aripiprazole and its impurities in pharmaceutical forms. This method is essential for detecting impurities like Impurity 17, ensuring drug stability and efficacy (Rao, Shetty, Radhakrishnan, & Himabindu, 2008).

Mechanism of Action

The mechanism of action of Aripiprazole, the parent compound of Aripiprazole Impurity 17, involves its activity as a partial agonist at dopamine and serotonin receptors . It can act as either a functional antagonist or agonist, depending on dopamine levels .

Safety and Hazards

Safety data sheets provide information on the potential hazards of Aripiprazole Impurity 17 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Future research could focus on further investigating the reasons for the insolubility of Aripiprazole Impurity 17 in water and exploring the mechanism of its hydration process . This could lead to a better understanding of the compound’s properties and potential applications.

Biochemical Analysis

Biochemical Properties

It is known that Aripiprazole and its impurities have significant differences in polarity

Cellular Effects

Aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability It’s plausible that Aripiprazole Impurity 17 may have similar effects on various types of cells and cellular processes

Molecular Mechanism

Aripiprazole has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel . It’s possible that this compound may exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Studies on aripiprazole have shown that it can reduce the hyperdopaminergic activity selectively in animal models

Metabolic Pathways

The metabolic pathways involving this compound are not well known. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries

Properties

IUPAC Name

N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROYHQLJUGWCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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